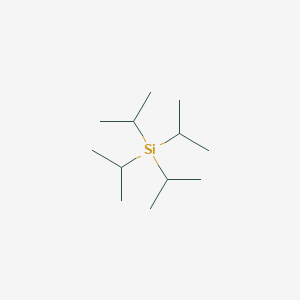
Tetraisopropylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraisopropylsilane is a useful research compound. Its molecular formula is C12H28Si and its molecular weight is 200.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
1.1 Protecting Group in Peptide Synthesis
Tetraisopropylsilane is widely used as a protecting group in peptide synthesis. It serves to shield functional groups from undesired reactions during synthetic processes. The compound's steric hindrance allows for selective reactions, making it invaluable in complex organic syntheses. For instance, it facilitates the selective silylation of primary hydroxyl groups without affecting secondary ones, which is crucial for the synthesis of specific peptide sequences .
1.2 Reducing Agent
In addition to its role as a protecting group, this compound acts as a reducing agent. It has been shown to effectively reduce cysteine-S-protecting groups during peptide synthesis. This property allows for the removal of various protecting groups such as acetamidomethyl and tert-butyl under mild conditions, enhancing the efficiency of peptide synthesis protocols . The ability to promote disulfide formation during these reactions further adds to its utility in generating desired peptide structures .
Material Science
2.1 Silane Coupling Agents
This compound is employed as a silane coupling agent in the modification of surfaces and materials. Its application enhances the adhesion properties of coatings and composites by promoting better bonding between organic and inorganic phases. This is particularly beneficial in the development of advanced materials used in electronics and nanotechnology .
2.2 Nanomaterials Synthesis
The compound plays a role in the synthesis of nanomaterials by facilitating the formation of siloxane networks. These networks are crucial for creating stable nanostructures with specific optical and electronic properties. The incorporation of this compound into silica-based materials has been shown to improve their mechanical strength and thermal stability .
Biochemical Applications
3.1 Drug Discovery and Development
In drug discovery, this compound is utilized for its ability to modify biomolecules selectively. Its role as a protecting group allows researchers to create complex drug candidates with high specificity and reduced side effects. This application is particularly relevant in the design of peptide-based therapeutics where precise control over molecular structure is necessary .
3.2 Bioconjugation Techniques
The compound has also found applications in bioconjugation techniques, where it aids in attaching biomolecules to surfaces or other molecules without interfering with their biological activity. This capability is essential for developing biosensors and targeted drug delivery systems .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Organic Synthesis | Protecting Group | Shields functional groups during synthesis |
| Reducing Agent | Removes cysteine-S-protecting groups efficiently | |
| Material Science | Silane Coupling Agent | Enhances adhesion properties of materials |
| Nanomaterials Synthesis | Forms stable siloxane networks for improved material properties | |
| Biochemical Applications | Drug Discovery | Modifies biomolecules for complex drug design |
| Bioconjugation Techniques | Attaches biomolecules without losing activity |
Case Studies
- Peptide Synthesis Optimization : A study demonstrated that this compound significantly increased yields in the synthesis of Cys(Acm)-protected peptides compared to other scavengers . The careful selection of reaction conditions allowed for optimal deprotection while preserving desired structures.
- Nanocomposite Development : Research involving this compound as a coupling agent showed enhanced mechanical properties in silica-based nanocomposites, indicating its effectiveness in material enhancement applications .
特性
分子式 |
C12H28Si |
|---|---|
分子量 |
200.44 g/mol |
IUPAC名 |
tetra(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |
InChIキー |
KEBMUYGRNKVZOX-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















